4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoyl chloride
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Overview
Description
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a butanoyl chloride group attached to a tetrahydronaphthalenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoyl chloride typically involves the acylation of 5,6,7,8-tetrahydronaphthalene with butanoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and low temperatures to control the reactivity of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water or aqueous bases, the acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Catalysts: Aluminum chloride (AlCl3)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Alcohols: Formed by reduction
Carboxylic Acids: Formed by hydrolysis
Scientific Research Applications
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of novel drug candidates due to its ability to form amides and esters with bioactive molecules.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the synthesis of various derivatives with potential biological activities. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: An amine derivative with similar structural features.
5,6,7,8-Tetrahydro-2-naphthol: An alcohol derivative with a similar tetrahydronaphthalenyl moiety.
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid: A carboxylic acid derivative with a similar backbone.
Uniqueness
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoyl chloride is unique due to its acyl chloride functionality, which imparts high reactivity and versatility in organic synthesis. This compound can be used to introduce the tetrahydronaphthalenyl moiety into various molecules, enabling the synthesis of a wide range of derivatives with diverse properties and applications.
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO/c15-14(16)7-3-4-11-8-9-12-5-1-2-6-13(12)10-11/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDCYBMREMKDJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CCCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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